molecular formula C15H8ClF2N B11850228 4-Chloro-6,8-difluoro-2-phenylquinoline CAS No. 1156275-84-1

4-Chloro-6,8-difluoro-2-phenylquinoline

Cat. No.: B11850228
CAS No.: 1156275-84-1
M. Wt: 275.68 g/mol
InChI Key: MSTDLIFRNHDCHX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6,8-difluoro-2-phenylquinoline typically involves cyclization reactions. One common method is the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base . Another approach involves the reductive cyclization of diesters in basic media using sodium borohydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6,8-difluoro-2-phenylquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, nucleophilic substitution can yield various substituted quinolines, while cross-coupling reactions can produce biaryl compounds .

Comparison with Similar Compounds

Properties

CAS No.

1156275-84-1

Molecular Formula

C15H8ClF2N

Molecular Weight

275.68 g/mol

IUPAC Name

4-chloro-6,8-difluoro-2-phenylquinoline

InChI

InChI=1S/C15H8ClF2N/c16-12-8-14(9-4-2-1-3-5-9)19-15-11(12)6-10(17)7-13(15)18/h1-8H

InChI Key

MSTDLIFRNHDCHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3F)F)C(=C2)Cl

Origin of Product

United States

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